N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a phthalazine derivative characterized by a 3-methyl-4-oxo-3,4-dihydrophthalazine core linked to a benzodioxolemethyl group via a carboxamide bridge.
Properties
Molecular Formula |
C18H15N3O4 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C18H15N3O4/c1-21-18(23)13-5-3-2-4-12(13)16(20-21)17(22)19-9-11-6-7-14-15(8-11)25-10-24-14/h2-8H,9-10H2,1H3,(H,19,22) |
InChI Key |
HZWSOOKXMRNXLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodioxole moiety followed by its attachment to the phthalazinecarboxamide core through a series of condensation and cyclization reactions. Key reagents used in these steps include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The benzodioxole moiety may enhance binding affinity and specificity, while the phthalazinecarboxamide core could contribute to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The phthalazine core distinguishes the target compound from analogs featuring triazole, oxadiazole, or tetrazine heterocycles. For example:
- Triazole derivatives (e.g., 2-{[4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1,3-benzodioxol-5-ylmethyl)acetamide, ): Exhibit planar triazole rings with sulfur bridges, enabling diverse hydrogen-bonding interactions.
- Oxadiazole derivatives (e.g., N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, ): Incorporate sulfur and oxygen atoms, enhancing solubility and metabolic stability.
- Tetrazine derivatives (e.g., TZ-6, ): Feature a fused imidazo-tetrazine system, known for DNA alkylation properties in anticancer agents.
Key Structural Differences :
Physicochemical Properties
- Spectral Data :
- NMR : Benzodioxole protons resonate at δ 6.7–6.9 ppm (aromatic), while phthalazine carbonyls appear near δ 160–170 ppm (¹³C). Triazole/oxadiazole analogs show distinct shifts for heterocyclic protons (δ 7.5–8.5 ppm).
- MS : Molecular weights differ based on heterocycles (e.g., phthalazine core adds ~146 g/mol vs. triazole’s ~82 g/mol).
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 419.4 g/mol. The structure features a benzodioxole moiety, which is known for its diverse biological properties.
Anticancer Properties
Research indicates that compounds containing the benzodioxole structure exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzodioxole can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The anticancer activity is often attributed to the modulation of key oncogenes and tumor suppressor genes. For example, compounds have been shown to increase p53 expression while decreasing Bcl-2 expression, leading to enhanced apoptosis in cancer cells .
Antimicrobial Activity
Benzodioxole derivatives have also demonstrated antimicrobial properties against a range of pathogens. The structural features of these compounds contribute to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, some studies suggest that benzodioxole compounds may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation.
Data Table: Summary of Biological Activities
Case Studies
- Study on Anticancer Activity : A study investigated the effects of benzodioxole derivatives on T47D breast cancer cells, revealing significant antiproliferative effects with IC50 values indicating potency in inducing apoptosis .
- Antimicrobial Evaluation : Another study evaluated various benzodioxole derivatives against common bacterial strains, demonstrating effective inhibition at low concentrations, suggesting potential for development as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
